N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide
Vue d'ensemble
Description
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular processes. N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. In addition, this compound has been shown to enhance the anti-tumor activity of other therapeutic agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for clinical use. However, this compound has been shown to cause dose-dependent toxicity in animal studies, particularly in the liver and kidneys. This toxicity may limit its clinical utility, and further studies are needed to determine the optimal dosing regimen.
Orientations Futures
There are several potential directions for future research on N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the mechanisms of this compound-induced toxicity and to develop strategies to mitigate its adverse effects.
Applications De Recherche Scientifique
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in the suppression of B-cell proliferation and survival. This compound has also demonstrated efficacy in animal models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propriétés
IUPAC Name |
N-benzyl-2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-13-17(2)21(18(3)14-16)26(24,25)23(20-11-7-8-12-22-20)15-19-9-5-4-6-10-19/h4-14H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWMHBZJVDARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.